

Recommended Phase 2 Doses (RP2D) of Berzosertib in Combination Therapies

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Compound Focus: Berzosertib

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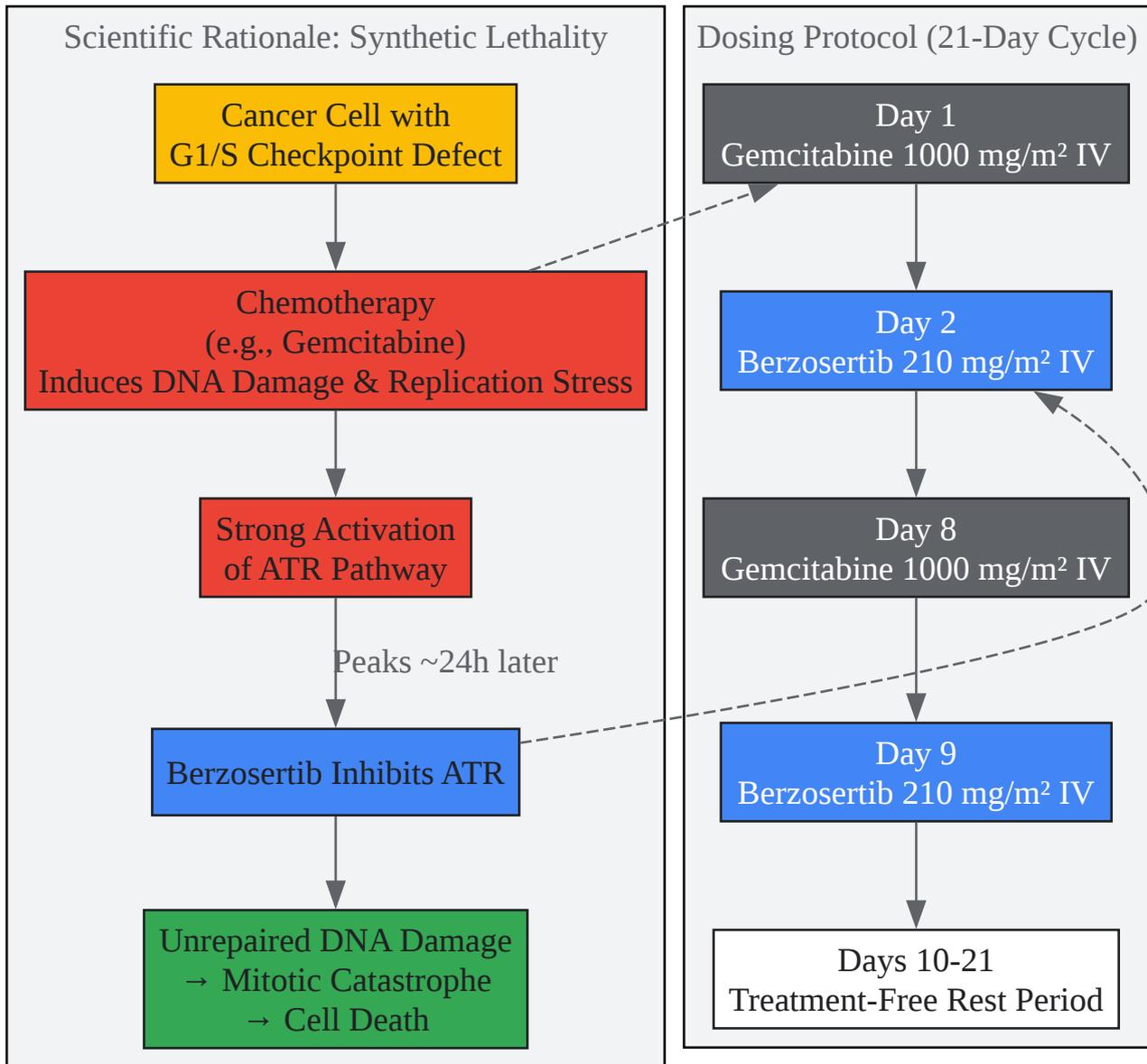
Combination Therapy	Berzosertib RP2D & Schedule	Chemotherapy Dose & Schedule	Cycle Length	Key Associated Toxicities
Berzosertib + Gemcitabine [1]	210 mg/m ² IV, Days 2 & 9	Gemcitabine 1000 mg/m ² IV, Days 1 & 8	21 days	Myelosuppression (neutropenia, thrombocytopenia), fatigue, nausea [1]
Berzosertib + Cisplatin [2]	140 mg/m ² IV, Days 2 & 9	Cisplatin 75 mg/m ² IV, Day 1	21 days	Myelosuppression, potential for nephrotoxicity and neurotoxicity associated with cisplatin [2]
Berzosertib + Carboplatin [2]	90 mg/m ² IV, Days 2 & 9	Carboplatin AUC 5 IV, Day 1	21 days	Myelosuppression [2]
Berzosertib + Cisplatin + Veliparib [3]	210 mg/m ² IV, Days 2 & 9	Cisplatin 40 mg/m ² (D1/D8); Veliparib 200 mg BID (D1-3, D8-10)	21 days	Myelosuppression (anemia, thrombocytopenia, leukopenia, neutropenia) [3]

Scientific Rationale for the Dosing Schedule

The established dosing schedule for **Berzosertib** is strategically designed to target cancer cells at their most vulnerable state, a concept known as **synthetic lethality**.

- **Mechanism of Action:** **Berzosertib** is a highly potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase [4] [1]. ATR is a key regulator of the DNA damage response (DDR), activated by DNA single-strand breaks and replication stress [5]. Many cancer cells have a deficient G1/S checkpoint (often due to TP53 mutations), making them heavily reliant on the ATR-controlled S and G2/M checkpoints for DNA repair and survival [4] [5].
- **Synergy with Chemotherapy:** DNA-damaging agents like gemcitabine and cisplatin cause replication stress, which strongly activates ATR. Inhibiting ATR with **Berzosertib** prevents cancer cells from repairing this damage, leading to replication fork collapse, accumulation of double-strand breaks, and ultimately, cell death [4] [1].
- **Timing of Administration:** Preclinical studies demonstrated that ATR inhibition is most effective when administered shortly *after* chemotherapy, coinciding with peak ATR activation [4] [1] [2]. Administering **Berzosertib** 18-24 hours after gemcitabine (i.e., on Day 2 of a cycle starting with gemcitabine on Day 1) takes advantage of this peak activation, maximizing tumor cell killing while potentially sparing normal cells [1].

The diagram below illustrates this core rationale and the established dosing schedule for the **Berzosertib** + Gemcitabine combination.



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Experimental Protocol: Berzosertib with Gemcitabine

This protocol is based on the regimen validated in a phase 2 trial for platinum-resistant high-grade serous ovarian cancer and a phase 1 solid tumour trial [6] [1].

Patient Selection and Pre-treatment Considerations

- **Indication:** This combination has been studied in patients with advanced solid tumours, showing particular efficacy in **platinum-resistant high-grade serous ovarian cancer** [6] [1].
- **Key Eligibility:**
 - Histologically confirmed metastatic or unresectable solid tumour.
 - Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
 - Adequate bone marrow, liver, and kidney function.
- **Dose Modifications:** Pre-define criteria for dose reductions or delays based on toxicity, particularly for hematological toxicities like neutropenia and thrombocytopenia [1].

Reconstitution and Administration

- **Berzosertib:**
 - **Dose:** 210 mg/m².
 - **Route:** Intravenous infusion.
 - **Infusion Time:** Over 60-90 minutes [7] [1].
 - **Schedule:** Administer on Days 2 and 9 of a 21-day cycle.
- **Gemcitabine:**
 - **Dose:** 1000 mg/m².
 - **Route:** Intravenous infusion.
 - **Schedule:** Administer on Days 1 and 8 of a 21-day cycle, approximately 24 hours *before* **Berzosertib** [6] [1].

Safety and Monitoring Plan

- **Clinical and Laboratory Monitoring:**
 - Perform complete blood counts (CBC) with differential before each treatment and weekly to monitor for myelosuppression.
 - Assess comprehensive metabolic panel to monitor liver and kidney function.
- **Management of Adverse Events:**
 - **Myelosuppression:** This is the most common grade 3/4 toxicity. Be prepared with dose delays, reductions, and growth factor support per institutional guidelines [6] [1].
 - **Other Toxicities:** Monitor for and manage non-hematological toxicities such as fatigue, nausea, and elevated liver enzymes [1].

Key Supporting Clinical Evidence

- **Randomized Phase 2 Trial (NCT02595892):** In patients with platinum-resistant high-grade serous ovarian cancer, **Berzosertib** (210 mg/m², D2/D9) plus gemcitabine significantly improved **median progression-free survival to 22.9 weeks**, compared to **14.7 weeks with gemcitabine alone**. The hazard ratio was 0.57, indicating a 43% reduction in the risk of progression or death [6].
- **Phase 1 Safety Study (NCT02157792):** This trial established the 210 mg/m² dose in combination with gemcitabine as the RP2D. The combination was well-tolerated, with a safety profile dominated by manageable myelosuppression. The study confirmed that gemcitabine did not alter the pharmacokinetics of **Berzosertib** [1].

Research Applications and Future Directions

The RP2D for **Berzosertib** with gemcitabine provides a validated backbone for further research. Future directions include:

- **Novel Combinations:** Evaluating **Berzosertib** with other DNA-damaging agents (e.g., topotecan, irinotecan), PARP inhibitors (e.g., veliparib), and immunotherapy [4] [3].
- **Biomarker Development:** Identifying predictive biomarkers (e.g., mutations in specific DDR pathways) to select patients most likely to benefit from ATR inhibition [1] [2].

I hope these detailed application notes and protocols are helpful for your research. Should you require further information on specific combination regimens or preclinical models, feel free to ask.

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References

1. Phase 1 study of the ATR inhibitor berzosertib (formerly ... [nature.com]
2. Population pharmacokinetics of ATR inhibitor berzosertib ... [link.springer.com]
3. Safety and Tolerability of Berzosertib , an... [pubmed.ncbi.nlm.nih.gov]
4. Berzosertib - an overview [sciencedirect.com]
5. The ATR inhibitor berzosertib acts as a radio [pmc.ncbi.nlm.nih.gov]

6. a multicentre, open-label, randomised, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Clinical Trial: NCT02589522 - My Cancer Genome [mycancergenome.org]

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